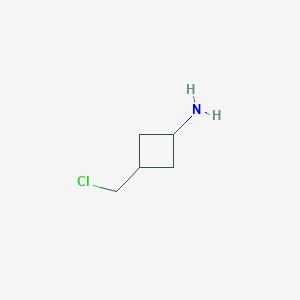
3-(Chloromethyl)cyclobutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(Chloromethyl)cyclobutan-1-amine is a useful research compound. Its molecular formula is C5H10ClN and its molecular weight is 119.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-(Chloromethyl)cyclobutan-1-amine, a cyclobutane derivative, has garnered attention in various fields of research due to its potential biological activity and applications in medicinal chemistry. This article explores the compound's biological mechanisms, its interactions with molecular targets, and relevant case studies that highlight its significance in scientific research.
This compound is synthesized primarily through chloromethylation of cyclobutan-1-amine, typically using chloromethylating agents like formaldehyde and hydrochloric acid under controlled conditions. The product is often obtained as a hydrochloride salt, enhancing its solubility and stability for further applications.
The biological activity of this compound is largely attributed to its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on various biological molecules, such as enzymes and receptors. These interactions can lead to significant alterations in the activity or function of these targets, thereby influencing various biochemical pathways.
Biological Activity
Research indicates that this compound exhibits potential as a pharmacological agent due to its ability to inhibit specific enzymes. For instance, it has been studied for its role in modulating lipoxygenase activity, which is crucial in inflammatory processes. The compound's unique structure allows it to serve as a building block for developing enzyme inhibitors .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological implications of this compound:
- Inhibition of Lipoxygenase : A study demonstrated that derivatives of this compound could effectively inhibit lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. This inhibition was characterized by a significant reduction in leukotriene production, suggesting potential therapeutic applications in treating inflammatory diseases .
- Anticancer Properties : Research involving cancer cell lines indicated that this compound could induce apoptosis through the activation of specific signaling pathways. The compound's ability to interact with cellular proteins highlights its potential as a lead compound for developing anticancer therapies.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the chloromethyl group can significantly alter the compound’s biological activity. This insight is crucial for optimizing derivatives with enhanced potency and selectivity against specific targets .
Properties
Molecular Formula |
C5H10ClN |
|---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
3-(chloromethyl)cyclobutan-1-amine |
InChI |
InChI=1S/C5H10ClN/c6-3-4-1-5(7)2-4/h4-5H,1-3,7H2 |
InChI Key |
BUWDHVVXLUJYHE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1N)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















